Acarbose is a naturally occurring pseudotetrasaccharide with the chemical formula C25H43NO18. It is produced by the fermentation of Actinoplanes species, such as Actinoplanes utahensis. [] Acarbose is classified as an α-glucosidase inhibitor, a group of compounds that interfere with the action of enzymes responsible for breaking down carbohydrates in the small intestine. [] This inhibition results in a delay in carbohydrate digestion and absorption, making it a subject of interest in various scientific research fields, particularly related to glucose metabolism and its associated disorders.
Acarbose is classified as an alpha-glucosidase inhibitor, a type of medication that slows the digestion of carbohydrates in the intestines. It is produced naturally by the soil bacterium Actinoplanes sp. and is used clinically to manage blood sugar levels in individuals with type II diabetes mellitus by delaying carbohydrate absorption from the gastrointestinal tract .
The biosynthesis of acarbose involves multiple enzymatic steps carried out by Actinoplanes sp. SE50/110. The pathway begins with the precursor valienamine, which undergoes several transformations:
Recent studies have optimized the fermentation conditions to enhance acarbose production significantly, achieving yields up to 8.04 g/L through genetic engineering and improved culture media .
Acarbose is chemically described as a pseudotetrasaccharide, specifically a maltotetraose mimic. Its structure consists of:
The structural complexity allows it to effectively mimic natural substrates for glycoside hydrolases, facilitating its role as an inhibitor .
Acarbose undergoes various chemical reactions in both its synthesis and metabolism:
Acarbose's primary mechanism involves inhibition of alpha-glucosidase enzymes in the intestinal brush border. By mimicking the transition state of carbohydrates, acarbose effectively binds to these enzymes, preventing them from breaking down starches and sugars into glucose. This results in a reduced postprandial blood glucose level . Additionally, acarbose has been shown to enhance levels of glucagon-like peptide-1 (GLP-1), which plays a role in glucose metabolism .
Acarbose exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and its effectiveness in clinical settings .
Acarbose has several scientific and clinical applications:
Acarbose (C₂₅H₄₃NO₁₈) is a pseudotetrasaccharide inhibitor that competitively targets intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial hyperglycemia. Its core structure features an acarviosin moiety (4-amino-4,6-dideoxyglucose) linked to maltose, enabling transition-state mimicry of oligosaccharide substrates. This moiety's amine group replaces the oxygen bridge in natural substrates, forming irreversible interactions with catalytic residues [1] [9].
The human maltase-glucoamylase (MGAM) enzyme comprises two catalytic subunits: N-terminal (NtMGAM) and C-terminal (CtMGAM). Crystal structures (PDB: 2QMJ, 3TOP) reveal acarbose occupies the substrate-binding cleft, with its acarviosin unit spanning the -1 and +1 subsites [9]. Key interactions include:
Table 1: Active Site Interactions of Acarbose with MGAM Domains
Domain | Catalytic Residues | Hydrogen Bonding Residues | Structural Features |
---|---|---|---|
NtMGAM | Asp443, Asp542 | Asp203, Thr205, Asp327, Arg526, His600 | Shallow substrate pocket; minimal contacts with reducing-end glucose units |
CtMGAM | Asp1420, Asp1526 | Asp1157, Asp1279, Arg1510, His1584 | 21-residue insertion enlarges binding pocket; enhanced interactions with maltose unit |
CtMGAM exhibits higher inhibitory sensitivity to acarbose (Kᵢ ≈ 62,000 nM) than NtMGAM due to structural divergence:
Acarbose noncompetitively inhibits sucrase-isomaltase (SI) by stabilizing inactive conformations. Kinetic assays show:
Table 2: SI Inhibition Kinetics by Acarbose
Parameter | Sucrase Domain | Isomaltase Domain | Allosteric Effect |
---|---|---|---|
Kᵢ (μM) | 0.8 ± 0.1 | 1.2 ± 0.3 | -- |
Residual Activity (pH 3.8) | 1.8% | 2.5% | Complete MGA inhibition at 8 μM |
Conformational Shift | Disordered catalytic loop ordering | Rigid-body rotation (12°) of trefoil domain | Altered subunit interface dynamics |
Acarbose binding to the SI isomaltase domain induces long-range stabilization of the sucrase domain via interdomain salt bridges (Asp472-Arg1354), suppressing α-1,2 linkage hydrolysis [6] [9]. This allostery enables synergistic inhibition of both starch and sucrose digestion.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7